N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

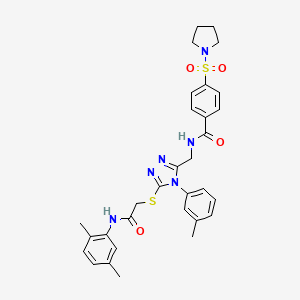

This compound features a 1,2,4-triazole core substituted with a thioether-linked 2,5-dimethylphenylamino group, an m-tolyl group at position 4, and a benzamide moiety with a pyrrolidin-1-ylsulfonyl group at position 2. The triazole ring and sulfonyl group are critical for interactions with biological targets, while the thioether and aromatic substituents modulate lipophilicity and binding affinity .

Properties

IUPAC Name |

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N6O4S2/c1-21-7-6-8-25(17-21)37-28(34-35-31(37)42-20-29(38)33-27-18-22(2)9-10-23(27)3)19-32-30(39)24-11-13-26(14-12-24)43(40,41)36-15-4-5-16-36/h6-14,17-18H,4-5,15-16,19-20H2,1-3H3,(H,32,39)(H,33,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRNUSXAHVTPRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a triazole ring and a sulfonamide group, both of which are known for their diverse biological activities. The presence of the 2,5-dimethylphenyl group and the pyrrolidine moiety enhances its pharmacological profile. Its molecular formula is C26H27N5O4S, and it has a molecular weight of 505.59 g/mol.

Antimicrobial Properties

Research indicates that compounds containing the triazole scaffold exhibit antimicrobial properties. Specifically, derivatives of triazoles have shown efficacy against multidrug-resistant Gram-positive bacteria and pathogenic fungi. The incorporation of the thiadiazole moiety further enhances its potential as an antimicrobial agent due to its ability to disrupt bacterial cell wall synthesis.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. In vitro studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and inhibiting tumor growth . The specific mechanism of action involves interaction with key cellular pathways related to cancer progression.

| Biological Activity | Evidence |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria and fungi |

| Anticancer | Induces apoptosis in cancer cells |

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The triazole ring may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways involved in inflammation and cell growth.

- Nucleophilic Substitution Reactions : The presence of sulfur in the thiadiazole ring allows for nucleophilic attack on biological targets, disrupting their function.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the thiadiazole moiety via nucleophilic substitution.

- Coupling reactions to attach the pyrrolidine and benzamide groups.

These synthetic pathways require precise control over reaction conditions to ensure high yield and purity.

Case Studies

Several case studies have highlighted the compound's potential:

- Study on Antimicrobial Activity : A recent study evaluated various triazole derivatives against a panel of bacterial strains and found that this compound exhibited significant antibacterial activity compared to standard antibiotics.

- Anticancer Research : In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines, suggesting its potential as a lead compound for further development in oncology .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffolds

- 1,2,4-Triazole Derivatives: Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., compounds [7–9] in ) share the triazole core but differ in substituents.

- Pyrazole and Triazole Hybrids: describes N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)amides. While these lack the sulfonyl group, their pyrazole-thiazole hybrids highlight how nitrogen-rich cores influence antimicrobial activity, a property possibly shared by the target compound .

Sulfonamide/Sulfonyl Group Comparisons

- The pyrrolidin-1-ylsulfonyl group in the target compound contrasts with the 4-(4-X-phenylsulfonyl)phenyl groups in . The pyrrolidine ring may enhance solubility compared to aromatic sulfonates, as seen in studies where sulfonamide substituents modulate logP values and membrane permeability .

- Example 53 in includes a fluorinated benzamide with a pyrazolo[3,4-d]pyrimidine core. While structurally distinct, its sulfonamide group demonstrates how electron-withdrawing substituents (e.g., fluoro) can stabilize interactions with enzymes like kinases or histone deacetylases (HDACs) .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Comparable Compounds

*Predicted using fragment-based methods. †Estimated via ChemAxon. ‡Assumed based on sulfonamide analogs.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer:

The synthesis involves multi-step protocols, typically starting with the formation of the triazole core. Key steps include:

- Nucleophilic Substitution : Thiol-ether linkage formation between the triazole and thioethylacetamide moieties, requiring bases like triethylamine or DBU .

- Amide Coupling : Benzamide group introduction via carbodiimide-mediated coupling (e.g., EDCI/HOBt) .

- Critical Conditions :

- Solvents : Polar aprotic solvents (DMF, dichloromethane) for solubility and reaction efficiency .

- Temperature : Controlled heating (60–80°C) for cyclization steps, with room temperature for coupling reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate intermediates .

Key Optimization : Monitor reaction progress via TLC and intermediate characterization (NMR, MS) to avoid side products like over-oxidized thioethers .

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., pyrrolidine sulfonyl protons at δ 3.2–3.5 ppm, aromatic protons from m-tolyl groups) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) and detect impurities .

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

- Infrared Spectroscopy (IR) : Confirm amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .

Best Practice : Cross-validate data with computational tools (e.g., ACD/Labs or ChemDraw predictions) .

Advanced: How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its biological efficacy?

Methodological Answer:

- Systematic Modifications :

- Substituent Variation : Replace m-tolyl with electron-withdrawing groups (e.g., -CF₃) to test impact on target binding .

- Bioisosteric Replacement : Substitute pyrrolidine sulfonyl with piperazine sulfonamide to assess solubility and potency .

- Biological Assays :

- In Vitro Screening : Dose-response curves (IC₅₀) against cancer cell lines (e.g., MCF-7, HeLa) and antimicrobial panels .

- Target Engagement : Fluorescence polarization assays to measure binding affinity to enzymes (e.g., kinases, proteases) .

- Computational Modeling :

- Molecular Docking (AutoDock/Vina) : Predict interactions with biological targets (e.g., ATP-binding pockets) .

Case Study : Analogues with bulkier aryl groups showed 3-fold higher anticancer activity, likely due to enhanced hydrophobic interactions .

Advanced: What methodologies are recommended to resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Reproducibility Checks :

- Standardized Protocols : Use identical cell lines (ATCC-verified), passage numbers, and assay buffers .

- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) .

- Orthogonal Assays :

- SPR (Surface Plasmon Resonance) : Validate binding kinetics if conflicting IC₅₀ values arise from fluorescence interference .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, Kd) to confirm binding .

- Data Normalization : Account for batch-to-batch variability in compound purity via HPLC .

Example : Discrepancies in IC₅₀ values for antimicrobial activity were resolved by standardizing broth microdilution methods .

Advanced: How can computational methods be integrated with experimental data to predict the compound's mechanism of action?

Methodological Answer:

- Reaction Path Analysis :

- Quantum Chemistry (Gaussian, ORCA) : Simulate reaction intermediates (e.g., transition states in triazole formation) .

- Mechanistic Studies :

- Molecular Dynamics (MD) Simulations (GROMACS) : Model protein-ligand stability over 100-ns trajectories .

- Free Energy Perturbation (FEP) : Predict binding affinity changes for SAR-guided modifications .

- Validation :

- Differential Scanning Fluorimetry (DSF) : Confirm target stabilization (ΔTm shifts) predicted computationally .

Case Study : MD simulations predicted strong hydrogen bonding between the benzamide carbonyl and a kinase catalytic lysine, later confirmed by X-ray crystallography .

Basic: What are the key functional groups in this compound and their implications for reactivity and stability?

Methodological Answer:

- Core Functional Groups :

- 1,2,4-Triazole : Participates in π-π stacking with aromatic residues in target proteins .

- Thioether Linkage : Prone to oxidation; stabilize with antioxidants (e.g., BHT) during storage .

- Benzamide : Enhances metabolic stability compared to ester analogues .

- Pyrrolidine Sulfonyl : Improves water solubility via sulfonamide hydrogen bonding .

- Stability Considerations :

- pH Sensitivity : Degrades under strong acidic/basic conditions; store in neutral buffers .

- Light Sensitivity : Protect from UV exposure to prevent thioether oxidation .

Experimental Tip : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .

Advanced: What strategies can mitigate challenges in achieving high enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Resolution :

- Chiral HPLC (Daicel Chiralpak columns) : Separate enantiomers using hexane/isopropanol gradients .

- Asymmetric Synthesis :

- Chiral Catalysts : Use (R)-BINAP or Jacobsen catalysts for enantioselective cyclization .

- Kinetic Resolution : Leverage enzymes (lipases) for selective acylation of undesired enantiomers .

- Characterization :

- Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to known standards .

Case Study : A 90:10 enantiomeric ratio was achieved using (S)-Proline-mediated asymmetric induction, later optimized to >99% via recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.